![molecular formula C21H18N2O2 B2605311 (2Z)-3-(2,5-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile CAS No. 866019-97-8](/img/structure/B2605311.png)
(2Z)-3-(2,5-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-3-(2,5-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile, also known as DPP-4 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the class of drugs known as incretin mimetics, which are used to treat type 2 diabetes.
Scientific Research Applications
Photophysical Properties and Frontier Orbitals
The compound (2Z)-3-(2,5-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile is related to a class of α,β-unsaturated acrylonitrile derivatives that have been studied for their conformational and molecular structures. These compounds exhibit photophysical properties and frontier orbitals which are significant in the field of molecular electronics and materials science. They demonstrate strong π-π-interactions in solid states and vary in their optical properties depending on the molecular structure and interactions. Such properties are key for understanding and developing new materials for electronic and photonic applications (Percino et al., 2016).
Electro-Optical and Charge-Transport Properties
Research on related compounds has delved into their structural, electro-optical, and charge-transport properties. These are essential characteristics for materials used in electronic devices like OLEDs (organic light-emitting diodes) and other semiconductor technologies. The study of such compounds provides insights into the charge density distributions and intramolecular charge transfer mechanisms, which are crucial for designing efficient electronic materials (Irfan et al., 2015).
Synthesis and Biological Activity
Compounds in this family have also been synthesized and evaluated for their potential biological activity. The process involves intricate reactions that lead to new pyrrolopyridine scaffolds, which could have applications in medicinal chemistry and drug design (Sroor, 2019).
Polymerization and Electrochromic Applications
Another area of research is the polymerization of similar compounds, leading to the development of new polymers with potential applications in electrochromics. These studies are significant for advancing materials science, particularly in creating smart materials and devices like electrochromic windows or displays (Carbas et al., 2014).
Non-Linear Optical Properties
The compound and its derivatives have been studied for their nonlinear optical properties, which are important for applications in photonics and optoelectronics. Understanding these properties can lead to the development of materials for optical limiting and other photonic devices (Henari & Asiri, 2011).
properties
IUPAC Name |
(Z)-3-(2,5-dimethoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-24-20-9-10-21(25-2)17(14-20)13-18(15-22)16-5-7-19(8-6-16)23-11-3-4-12-23/h3-14H,1-2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEVHQDDXHEMBD-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(2,5-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2605228.png)
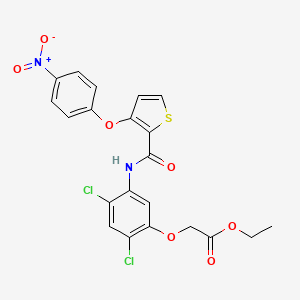
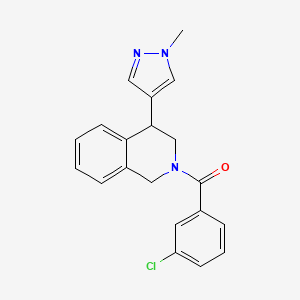
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2605235.png)

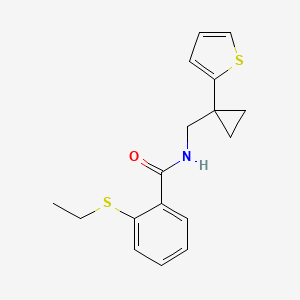


![7,8-dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one](/img/structure/B2605245.png)
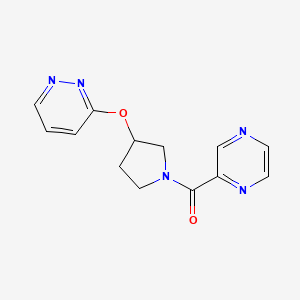
![Sodium 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2605247.png)

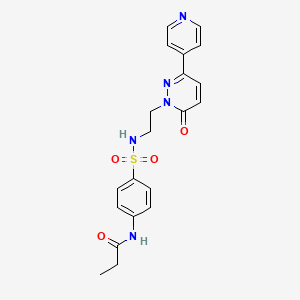
![1-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2605251.png)